FRS Inhibitory Potency vs. the Unsubstituted Phenyl and Methoxy Analogs
The benzyloxy-substituted ethanolamine series, to which the target compound belongs, was optimized from a methoxy-bearing hit (ethanolamine‑1, 2‑amino‑1‑(3‑methoxyphenyl)ethanol) that inhibited S. aureus FRS with sub‑micromolar potency [1]. Subsequent SAR exploration demonstrated that replacing the methoxy group with a benzyloxy group contributed to the progression toward single‑figure nanomolar inhibition in the enantiospecific lead compound 64 [1]. While exact IC50 values for the exact CAS 62932-74-5 congener are not publicly broken out in the abstract, the compound is structurally part of the series where the benzyloxy substituent is required to achieve >100‑fold potency improvement over the initial methoxy hit [1]. Unsubstituted phenyl or alkyl amino alcohols were inactive or weakly active in the same assay [1].
| Evidence Dimension | S. aureus phenylalanyl-tRNA synthetase (FRS) inhibition |
|---|---|
| Target Compound Data | Part of benzyloxy series leading to single‑figure nanomolar lead 64 (exact value for CAS 62932-74-5 not disclosed in accessible abstract) |
| Comparator Or Baseline | Ethanolamine‑1 (2‑amino‑1‑(3‑methoxyphenyl)ethanol): sub‑micromolar hit; unsubstituted phenyl analogs: weak/inactive |
| Quantified Difference | Estimated >100‑fold improvement from initial methoxy hit to final benzyloxy‑containing lead; class‑level inference based on published SAR trajectory [1] |
| Conditions | In vitro enzyme inhibition assay; S. aureus FRS; reported in Jarvest et al. Bioorg. Med. Chem. Lett. 2005 [1] |
Why This Matters
For laboratories continuing the FRS inhibitor program, procuring the benzyloxy-bearing scaffold rather than the cheaper methoxy analog is critical to maintain the potency window required for viable antibacterial lead optimization.
- [1] Jarvest, R.L., Erskine, S.G., Forrest, A.K., Fosberry, A.P., Hibbs, M.J., Jones, J.J., O'Hanlon, P.J., Sheppard, R.J., Worby, A. Discovery and optimisation of potent, selective, ethanolamine inhibitors of bacterial phenylalanyl tRNA synthetase. Bioorg. Med. Chem. Lett. 2005, 15, 2305-2309. View Source
